2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by its complex structure, which includes a pyrimidine ring, an ethoxyphenyl group, and a pyridinylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable nucleophile.
Acylation: The final step involves the acylation of the pyrimidine derivative with pyridin-3-yl acetic acid or its derivatives under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide
- 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide
Uniqueness
2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-3-yl)acetamide is unique due to its specific structural features, such as the position of the ethoxy group and the pyridinylacetamide moiety
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-26-16-7-5-14(6-8-16)17-10-19(25)23(13-21-17)12-18(24)22-15-4-3-9-20-11-15/h3-11,13H,2,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLQPXFBGCFTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.